molecular formula C16H24N2O B5420635 N-(3,5-dimethylphenyl)azocane-1-carboxamide

N-(3,5-dimethylphenyl)azocane-1-carboxamide

Cat. No.: B5420635
M. Wt: 260.37 g/mol
InChI Key: NBSQTHNDHRONGQ-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)azocane-1-carboxamide is an organic compound that belongs to the class of carboxamides It is characterized by the presence of an azocane ring, which is a saturated eight-membered ring containing nitrogen, and a carboxamide functional group attached to a 3,5-dimethylphenyl group

Properties

IUPAC Name

N-(3,5-dimethylphenyl)azocane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-13-10-14(2)12-15(11-13)17-16(19)18-8-6-4-3-5-7-9-18/h10-12H,3-9H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBSQTHNDHRONGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)N2CCCCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)azocane-1-carboxamide typically involves the amidation of a carboxylic acid derivative with an amine. One common method is the catalytic amidation of carboxylic acids using coupling reagents such as N,N’-1,3-Bis(2,4,6-trimethylphenyl)-2-chloroimidazolium chloride. The reaction is usually carried out under mild conditions to ensure high yields and selectivity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale amidation processes using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)azocane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(3,5-dimethylphenyl)azocane-1-carboxylic acid, while reduction can produce N-(3,5-dimethylphenyl)azocane-1-amine.

Scientific Research Applications

N-(3,5-dimethylphenyl)azocane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)azocane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level .

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-dimethylphenyl)piperidine-1-carboxamide: Similar structure but with a piperidine ring instead of an azocane ring.

    N-(3,5-dimethylphenyl)morpholine-1-carboxamide: Contains a morpholine ring, offering different chemical properties.

Uniqueness

N-(3,5-dimethylphenyl)azocane-1-carboxamide is unique due to its azocane ring, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in medicinal and material sciences .

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